molecular formula C7H7BrN2O B1623029 2-bromo-N-pyridin-2-yl-acetamide CAS No. 66642-53-3

2-bromo-N-pyridin-2-yl-acetamide

Cat. No.: B1623029
CAS No.: 66642-53-3
M. Wt: 215.05 g/mol
InChI Key: GQQSFWQKKADDBB-UHFFFAOYSA-N
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Description

2-bromo-N-pyridin-2-yl-acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom and an acetamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-N-pyridin-2-yl-acetamide can be synthesized through the reaction of α-bromoketones with 2-aminopyridine. The reaction typically involves the use of toluene as a solvent and is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-pyridin-2-yl-acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a solvent such as toluene .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-bromo-N-pyridin-2-yl-acetamide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-bromo-N-pyridin-2-yl-acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a bromine atom and an acetamide group attached to the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQSFWQKKADDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392286
Record name 2-bromo-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66642-53-3
Record name 2-bromo-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminopyridine (48.8 mmol) in anhydrous THF (98 mL) at room temperature was added Et3N (58.6 mmol) and bromoacetyl bromide (58.6 mmol) dropwise The mixture was stirred overnight and quenched with sat. NaHCO3 (aq). EtOAc was added to the mixture and the layers separated. The aqueous phase was extracted with EtOAc and the combined organics dried (MgSO4) and concentrated in vacuo to a brown solid.
Quantity
48.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
58.6 mmol
Type
reactant
Reaction Step One
Quantity
58.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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